1,3-Dimethyluric acid

説明

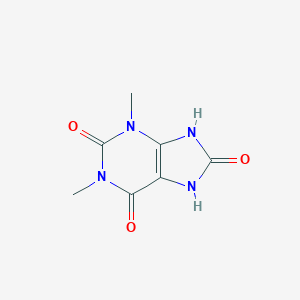

Structure

3D Structure

特性

IUPAC Name |

1,3-dimethyl-7,9-dihydropurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSBKHHWSQYEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241466 | |

| Record name | 1,3-Dimethyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.52 mg/mL at 18 °C | |

| Record name | 1,3-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

944-73-0 | |

| Record name | 1,3-Dimethyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyluric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C222JTI9I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

408 - 410 °C | |

| Record name | 1,3-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyluric Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 1,3-Dimethyluric acid, a primary metabolite of the widely used drugs theophylline and caffeine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology, metabolism, and analytical chemistry of methylxanthines. The guide includes detailed tables of quantitative data, a description of its metabolic formation, and methodologies for its analysis.

Chemical Identity and Structure

This compound, also known as oxytheophylline, is a purine derivative belonging to the xanthine class of organic compounds.[1][2] It is characterized by a purine core structure with methyl groups attached to the nitrogen atoms at positions 1 and 3, and oxo groups at positions 2, 6, and 8.[3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 1,3-dimethyl-7,9-dihydropurine-2,6,8-trione | [3] |

| CAS Number | 944-73-0 | [3] |

| Molecular Formula | C₇H₈N₄O₃ | [3][5] |

| Synonyms | Oxytheophylline, 1,3-DMU, Ba 2751, NSC 95854 | [3][6] |

| InChI | InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13) | [3] |

| InChIKey | OTSBKHHWSQYEHK-UHFFFAOYSA-N | [3] |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 | [3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 196.16 g/mol | [3] |

| Monoisotopic Mass | 196.059640142 Da | |

| Melting Point | 408 - 410 °C (decomposes) | [2][3] |

| Physical Description | Solid, white to off-white powder | [3] |

| Water Solubility | 0.52 mg/mL at 18 °C | [2][3] |

| Solubility in DMSO | Slightly soluble; 5 mg/mL with warming | [6] |

| logP | -0.52 to -0.74 | [3] |

| pKa (Strongest Acidic) | 7.74 | [1] |

Spectral Data

Spectroscopic data is fundamental for the identification and quantification of this compound.

Table 3: Spectral Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR (500 MHz, Water, pH 7.0) | δ (ppm): 3.30, 3.43 | [3] |

| ¹³C NMR (600 MHz, Water, pH 7.0) | δ (ppm): 30.58, 32.85 | [3] |

| UV λmax | 232, 289 nm | [6] |

| Infrared (IR) Spectroscopy | Data available (Mull technique) | [3] |

| Mass Spectrometry | GC-MS, LC-MS, and MS/MS data available | [3] |

Metabolism and Biological Role

This compound is a significant metabolite of theophylline and caffeine, both of which are widely consumed methylxanthines.[1][3] The primary metabolic pathway involves the oxidation of theophylline at the C8 position, a reaction catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP1A2 and to a lesser extent, CYP2E1, in the liver.[6] This biotransformation accounts for a major route of theophylline elimination in humans.

While primarily considered a waste product, some studies suggest that this compound may possess biological activity, including the ability to scavenge hydroxyl radicals.[6]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound from a peer-reviewed source could not be fully retrieved from the available search results. However, the Human Metabolome Database cites the following publication for its synthesis:

-

Taylor, Edward C.; Sowinski, Frank. Reaction of 6-amino- and 6-hydrazinopyrimidines with diethyl azodicarboxylate. New method for C-5 functionalization of pyrimidines. Journal of Organic Chemistry (1974), 39(7), 907-10.

This publication likely contains a detailed procedure for the synthesis. A plausible synthetic route would involve the use of 6-amino-1,3-dimethyluracil as a starting material.

Synthesis of the Precursor, 6-amino-1,3-dimethyluracil:

A general method for the preparation of 6-amino-1,3-dimethyluracil involves the reaction of N,N'-dimethylurea with ethyl cyanoacetate in the presence of a strong base like sodium amide in a suitable solvent such as xylene. The reaction mixture is heated, and after an aqueous workup and acidification, the product precipitates.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detection.[2]

Objective: To determine the concentration of this compound in a given sample.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer.

-

Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV).

-

Mobile Phase B: Acetonitrile.

-

This compound analytical standard.

-

Sample (e.g., urine, plasma) potentially containing this compound.

-

Syringe filters (0.22 µm).

Experimental Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 10% DMSO in water).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

-

Sample Preparation:

-

For urine samples, a simple dilution with the mobile phase or water may be sufficient. Centrifuge to remove any particulates.

-

For plasma or serum samples, protein precipitation is necessary. Add a threefold volume of a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge at high speed to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution is typically used. For example:

-

Start with 5% Acetonitrile (B) and 95% Water with 0.1% Formic Acid (A).

-

Linearly increase the concentration of Acetonitrile to 95% over a period of 10-15 minutes.

-

Hold at 95% Acetonitrile for a few minutes to wash the column.

-

Return to the initial conditions and allow the column to re-equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection:

-

UV: Monitor the absorbance at the λmax of this compound (approximately 289 nm).

-

MS: Use an electrospray ionization (ESI) source, typically in positive ion mode, and monitor for the [M+H]⁺ ion (m/z ~197.07).

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

-

Conclusion

This compound is a key molecule in the study of methylxanthine metabolism and pharmacology. Its chemical and physical properties, along with reliable analytical methods for its detection, are essential for researchers in pharmacology, toxicology, and clinical chemistry. This guide provides a foundational understanding of these aspects to support further scientific investigation and drug development efforts.

References

- 1. Bovine Metabolome Database: Showing metabocard for this compound (BMDB0001857) [bovinedb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. 6-Amino-1,3-dimethyluracil | 6642-31-5 | FA09306 [biosynth.com]

- 6. 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,3-Dimethyluric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyluric acid, a methylated derivative of uric acid, is a significant metabolite of the widely used pharmaceuticals theophylline and caffeine.[1][2] Its role in human metabolism and potential physiological effects make its synthesis a key area of interest for researchers in drug development and metabolic studies. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

The most established and practical approach for the laboratory synthesis of this compound is a multi-step process commencing from readily available starting materials. This pathway can be broadly divided into two key stages:

-

Synthesis of the Intermediate: 6-Amino-1,3-dimethyluracil: This pyrimidine derivative serves as the foundational scaffold for the subsequent construction of the purine ring system.

-

Traube Purine Synthesis: A classic and versatile method for the formation of purines, adapted here for the specific synthesis of this compound through the cyclization of a diamino-pyrimidine intermediate.

A less common, but noteworthy, alternative involves the direct methylation of uric acid. However, this method can be challenging due to the potential for multiple methylation sites, leading to a mixture of products and lower yields of the desired 1,3-dimethylated isomer.

Experimental Protocols and Data

This section provides detailed experimental procedures for the primary synthesis pathway, including reaction parameters and expected yields.

Pathway 1: Synthesis from 6-Amino-1,3-dimethyluracil

This pathway is the most widely referenced and reliable method for producing this compound.

Step 1: Synthesis of 6-Amino-1,3-dimethyluracil

The initial step involves the condensation of N,N'-dimethylurea with ethyl cyanoacetate to form the key pyrimidine intermediate.[3]

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine N,N'-dimethylurea and ethyl cyanoacetate in equimolar amounts in a suitable solvent such as ethanol.

-

To this mixture, add a strong base, for example, sodium ethoxide in ethanol, portion-wise while stirring vigorously.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the sodium salt of the product.

-

Collect the precipitate by filtration and wash it with cold ethanol.

-

Dissolve the salt in water and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6 to precipitate the 6-amino-1,3-dimethyluracil.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

| Parameter | Value | Reference |

| Starting Materials | N,N'-dimethylurea, Ethyl cyanoacetate | [3] |

| Reagents | Sodium ethoxide, Ethanol, Hydrochloric acid | [3] |

| Reaction Time | 4 - 6 hours | [3] |

| Reaction Temperature | Reflux | [3] |

| Yield | 70-80% | [3] |

Step 2: Nitrosation of 6-Amino-1,3-dimethyluracil

The amino group at the 6-position is converted to a nitroso group, a crucial step for the subsequent introduction of a second amino group.

-

Experimental Protocol:

-

Suspend 6-amino-1,3-dimethyluracil in water in a beaker.

-

Add a solution of sodium nitrite in water.

-

While stirring, slowly add glacial acetic acid. The solution will typically turn a distinct color (e.g., reddish-purple).

-

Continue stirring for 1-2 hours at room temperature.

-

The product, 6-amino-5-nitroso-1,3-dimethyluracil, will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water, and then with ethanol.

-

Dry the product in a desiccator.

-

| Parameter | Value | Reference |

| Starting Material | 6-Amino-1,3-dimethyluracil | [3] |

| Reagents | Sodium nitrite, Acetic acid | [3] |

| Reaction Time | 1 - 2 hours | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Yield | >90% | [3] |

Step 3: Reduction to 5,6-Diamino-1,3-dimethyluracil

The nitroso group is reduced to an amino group, yielding the key diamino intermediate required for the Traube synthesis.

-

Experimental Protocol:

-

Suspend 6-amino-5-nitroso-1,3-dimethyluracil in a mixture of water and ammonium hydroxide.

-

Heat the mixture to approximately 70-80 °C.

-

While stirring, add a reducing agent such as sodium dithionite portion-wise. The color of the solution should fade.

-

After the addition is complete, continue heating and stirring for another 30 minutes.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the 5,6-diamino-1,3-dimethyluracil by filtration, wash with cold water, and dry.

-

| Parameter | Value | Reference |

| Starting Material | 6-Amino-5-nitroso-1,3-dimethyluracil | [3] |

| Reagents | Sodium dithionite, Ammonium hydroxide | [3] |

| Reaction Time | ~1 hour | [3] |

| Reaction Temperature | 70 - 80 °C | [3] |

| Yield | ~85% | [3] |

Step 4: Traube Synthesis of this compound

The final step involves the cyclization of the diamino intermediate with urea to form the uric acid ring system.

-

Experimental Protocol:

-

Thoroughly mix 5,6-diamino-1,3-dimethyluracil and an excess of dry urea in a flask.

-

Heat the mixture in an oil bath to a temperature of 180-200 °C. The mixture will melt and then resolidify as the reaction proceeds.

-

Maintain the temperature for 30-60 minutes.

-

Allow the reaction mixture to cool.

-

Treat the solid mass with hot water to dissolve any unreacted starting materials and byproducts.

-

The crude this compound, being less soluble, can be collected by filtration.

-

Recrystallize the crude product from hot water to obtain pure this compound.

-

| Parameter | Value | Reference |

| Starting Material | 5,6-Diamino-1,3-dimethyluracil | General Traube Synthesis Principles |

| Reagents | Urea | General Traube Synthesis Principles |

| Reaction Time | 30 - 60 minutes | General Traube Synthesis Principles |

| Reaction Temperature | 180 - 200 °C | General Traube Synthesis Principles |

| Yield | Moderate to good (specific yield not reported in snippets) | General Traube Synthesis Principles |

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis pathways described above.

Caption: Overall synthesis pathway for this compound.

Metabolic Pathway of Theophylline to this compound

For context in drug development, it is crucial to understand the biological synthesis of this compound. The primary metabolic route involves the oxidation of theophylline, catalyzed by cytochrome P450 enzymes in the liver.

Caption: Metabolic conversion of Theophylline to this compound.

Conclusion

This guide has detailed a robust and reproducible synthetic pathway for this compound, primarily through the Traube purine synthesis starting from 6-amino-1,3-dimethyluracil. The provided experimental protocols and quantitative data offer a solid foundation for laboratory-scale synthesis. The visualization of both the chemical synthesis and the metabolic pathway provides a comprehensive understanding for researchers in medicinal chemistry and drug metabolism. Further optimization of the final cyclization step could potentially improve overall yield and efficiency.

References

An In-depth Technical Guide to 1,3-Dimethyluric Acid as a Metabolite of Theophylline and Caffeine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dimethyluric acid (1,3-DMU) is a significant metabolite of the methylxanthine drug theophylline and a minor, secondary metabolite of caffeine. Its formation is primarily mediated by the cytochrome P450 enzyme system, particularly CYP1A2, followed by oxidation. Understanding the metabolic pathways leading to 1,3-DMU, the enzymes involved, and the quantitative aspects of its formation is critical for drug development, clinical pharmacology, and toxicological studies involving theophylline and caffeine. This document provides a comprehensive technical overview of the metabolic pathways, quantitative data, and detailed experimental protocols for the analysis of this compound.

Metabolic Pathways and Enzymology

The biotransformation of theophylline and caffeine is a complex process occurring predominantly in the liver. While both compounds are structurally similar dimethylxanthines, their primary metabolic routes differ significantly, which impacts the relative production of this compound.

Theophylline Metabolism

Theophylline is extensively metabolized in humans, with only about 7-12% of a dose being excreted unchanged in the urine[1]. The primary metabolic pathway for theophylline is C8-hydroxylation to form this compound, which accounts for the largest fraction of the administered dose.[1][2][3][4] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2.[5][6][7] A smaller portion of theophylline undergoes N-demethylation to 1-methylxanthine (catalyzed by CYP1A2) and 3-methylxanthine (also involving CYP1A2).[3][5][8] 1-methylxanthine is subsequently oxidized by xanthine oxidase (XDH) to form 1-methyluric acid.[3][9]

Caffeine Metabolism

Caffeine (1,3,7-trimethylxanthine) metabolism is initiated primarily by N-demethylation. The major pathway (approximately 70-84%) is N3-demethylation to form paraxanthine (1,7-dimethylxanthine), a reaction catalyzed by CYP1A2.[10][11] Other initial steps include N1-demethylation to theobromine and N7-demethylation to theophylline, each accounting for about 7-8% of caffeine metabolism.[8][11]

Therefore, this compound is not a direct metabolite of caffeine. It is formed from theophylline, which is a minor product of caffeine metabolism.[8] Once theophylline is formed from caffeine, it follows the metabolic pathway described above, with C8-hydroxylation leading to this compound.

Key Enzymes

-

Cytochrome P450 1A2 (CYP1A2): This is the principal enzyme responsible for the metabolism of both theophylline and caffeine in the human liver.[5][6][12] It catalyzes the N-demethylation of both compounds and the C8-hydroxylation of theophylline to 1,3-DMU.[6][7] The activity of CYP1A2 can be influenced by genetic polymorphisms, induction (e.g., by smoking), and inhibition (e.g., by certain drugs), leading to significant inter-individual variability in metabolism.[13]

-

Cytochrome P450 2E1 (CYP2E1): This enzyme also contributes to the 8-hydroxylation of theophylline, acting as a lower-affinity, higher-capacity pathway compared to CYP1A2.[5][6][7] Its role may become more significant at higher theophylline concentrations.[6][7]

-

Xanthine Oxidase (XDH): This enzyme is not directly involved in the formation of 1,3-DMU but is responsible for the C8-oxidation of demethylated metabolites, such as converting 1-methylxanthine to 1-methyluric acid.[3][9]

Quantitative Data Presentation

The quantitative disposition of theophylline and caffeine into their respective metabolites is crucial for pharmacokinetic modeling and understanding clinical effects. The following tables summarize the urinary excretion data from human studies.

Table 1: Urinary Metabolite Profile of Theophylline in Humans

| Metabolite | Percentage of Administered Dose | Primary Enzyme(s) Involved |

| This compound | 35% - 55% | CYP1A2, CYP2E1 |

| 1-Methyluric Acid | 13% - 26% | CYP1A2, Xanthine Oxidase |

| 3-Methylxanthine | 9% - 18% | CYP1A2 |

| Unchanged Theophylline | 7% - 12% | N/A (Renal Excretion) |

| Data compiled from references[1][4][14]. |

Table 2: Primary Urinary Metabolite Profile of Caffeine in Humans

| Metabolite | Percentage of Administered Dose | Primary Enzyme(s) Involved |

| Paraxanthine (and its metabolites) | ~84% | CYP1A2 |

| Theophylline (and its metabolites) | ~4-8% | CYP1A2 |

| Theobromine (and its metabolites) | ~10-12% | CYP1A2 |

| Unchanged Caffeine | <3% | N/A (Renal Excretion) |

| Data compiled from references[8][11]. This compound is a downstream metabolite of the theophylline portion. |

Experimental Protocols

The accurate quantification of this compound and related methylxanthines in biological matrices (e.g., plasma, urine) is essential for metabolic and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

General Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the analysis of theophylline, caffeine, and their metabolites from biological samples.

Detailed HPLC-UV Methodology

This protocol is a representative example for the simultaneous determination of theophylline, caffeine, and their metabolites, including this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Objective: To extract analytes from the biological matrix and remove interfering substances.

-

Materials: C18 SPE cartridges, plasma/urine sample, internal standard (e.g., 8-chlorotheophylline), methanol, water, extraction solvent (e.g., dichloromethane-isopropanol).

-

Protocol:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 1 mL of plasma or urine, add the internal standard.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elute the analytes with 1 mL of the extraction solvent.[15]

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

-

2. Chromatographic Conditions:

-

Objective: To achieve baseline separation of all target analytes.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition might be 95% buffer and 5% organic solvent.[18]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-50°C to ensure reproducible retention times.[16]

-

Injection Volume: 20 µL.

-

Detection: UV detector set at approximately 270-280 nm.[17][18]

3. Quantification:

-

Objective: To determine the concentration of each analyte in the original sample.

-

Procedure:

-

Prepare a series of calibration standards of known concentrations for all analytes (caffeine, theophylline, 1,3-DMU, etc.) and the internal standard.

-

Process and analyze the calibration standards using the same procedure as the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for each analyte.

-

Calculate the concentration of each analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is the primary metabolite of theophylline, formed via CYP1A2-mediated C8-hydroxylation. In the context of caffeine metabolism, it is a downstream product of theophylline, which itself is a minor metabolite of caffeine. The significant inter-individual variability in CYP1A2 activity, due to genetics and environmental factors, directly impacts the pharmacokinetic profiles of both parent drugs and the rate of this compound formation. For professionals in drug development and clinical research, a thorough understanding of these pathways and the application of robust analytical methods, such as the HPLC protocol detailed herein, are indispensable for evaluating drug efficacy, safety, and potential drug-drug interactions involving these widely consumed methylxanthines.

References

- 1. Theophylline - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Metabolism of theophylline by cDNA-expressed human cytochromes P-450. | Semantic Scholar [semanticscholar.org]

- 8. Methylxanthines (caffeine, theophylline) - EMCrit Project [emcrit.org]

- 9. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paraxanthine - Wikipedia [en.wikipedia.org]

- 11. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Simultaneous quantification of caffeine and its main metabolites by gas chromatography mass spectrometry in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous analysis of theophylline, caffeine and eight of their metabolic products in human plasma by gradient high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jcsp.org.pk [jcsp.org.pk]

- 18. pk-db.com [pk-db.com]

The Involvement of 1,3-Dimethyluric Acid in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyluric acid (1,3-DMU), a significant metabolite of the widely consumed methylxanthines theophylline and caffeine, plays a crucial role in xenobiotic metabolism within the broader context of purine metabolic pathways. This technical guide provides an in-depth exploration of the formation, metabolic fate, and physiological relevance of this compound. We will delve into the enzymatic processes governing its synthesis, present quantitative data on its physiological concentrations, and offer detailed experimental protocols for its analysis. Furthermore, this guide will feature diagrams of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its role in human metabolism and its implications for drug development and clinical research.

Introduction

This compound is an oxopurine and a major terminal metabolite of theophylline, a pharmaceutical agent used in the treatment of respiratory diseases, and to a lesser extent, caffeine.[1][2][3] Its formation is a critical step in the detoxification and elimination of these methylxanthines. The enzymatic conversion of theophylline to this compound is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP1A2 being the principal isoform involved.[1][4][5] The efficiency of this metabolic process is a key determinant of theophylline's therapeutic efficacy and potential for toxicity.[6] Consequently, understanding the factors that influence this compound formation is of paramount importance in clinical pharmacology and drug development.

Metabolic Pathway of this compound Formation

The biotransformation of theophylline to this compound is a primary route of its metabolism in humans, accounting for a substantial portion of the administered dose.[1][2][3] This conversion is an 8-hydroxylation reaction catalyzed by hepatic cytochrome P450 enzymes.

The primary enzyme responsible for the formation of this compound from theophylline is CYP1A2 .[1][4][5] A secondary enzyme, CYP2E1 , also contributes to this metabolic step, particularly at higher theophylline concentrations.[4][6] The resulting this compound is then excreted in the urine.[7][8]

Below is a diagram illustrating the metabolic conversion of theophylline to this compound.

References

- 1. ClinPGx [clinpgx.org]

- 2. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of theophylline: a dose-range study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theophylline metabolism in human liver microsomes: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

Unveiling 1,3-Dimethyluric Acid: A Technical Guide to its Discovery, Characterization, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyluric acid, a key metabolite of the widely consumed methylxanthines caffeine and theophylline, has been a subject of scientific inquiry for over a century. Its initial discovery and characterization are deeply rooted in the foundational work on purine chemistry by pioneers such as Emil Fischer. This technical guide provides an in-depth exploration of the initial discovery, synthesis, and characterization of this compound. It details both historical and modern experimental protocols for its synthesis and analysis, presents its physicochemical properties in a structured format, and elucidates its primary metabolic pathway with a clear visual diagram. This document serves as a comprehensive resource for researchers and professionals engaged in drug metabolism studies, pharmacology, and the development of therapeutics targeting pathways involving methylxanthines.

Initial Discovery and Historical Context

The history of this compound is intrinsically linked to the late 19th-century exploration of purine chemistry, a field significantly advanced by the work of the Nobel laureate Emil Fischer. While a single definitive publication marking the "discovery" of this compound is not readily apparent, its existence and synthesis were established as part of the broader investigation into the structure and synthesis of uric acid derivatives.

A pivotal moment in its history is the work of Emil Fischer and Lorenz Ach in 1888, who described a chemical synthesis of theophylline starting from this compound. This indicates that this compound was a known and accessible compound to chemists of that era. The primary methods for synthesizing purine derivatives during this period were being actively developed, with Wilhelm Traube's purine synthesis, first published in 1900, becoming a cornerstone of this area of organic chemistry. It is highly probable that the initial synthesis of this compound was achieved through methods similar to those described by Traube, which involve the condensation of a substituted pyrimidine with a source of the C8 carbon of the purine ring.

Physicochemical Properties

This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | PubChem[1] |

| CAS Number | 944-73-0 | PubChem[1] |

| Molecular Formula | C₇H₈N₄O₃ | PubChem[1] |

| Molecular Weight | 196.16 g/mol | PubChem[1] |

| Melting Point | ≥300 °C (lit.) | ChemicalBook[2] |

| 408 - 410 °C | Human Metabolome Database[3] | |

| Appearance | Solid | Human Metabolome Database[3] |

| Water Solubility | 0.52 mg/mL at 18 °C | Human Metabolome Database[3] |

| logP | -0.52 | Human Metabolome Database[3] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, encompassing both historical and modern techniques.

Chemical Synthesis: The Traube Purine Synthesis

The Traube purine synthesis, developed by Wilhelm Traube in 1900, provides a versatile method for the synthesis of purine derivatives, including this compound. The general principle involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid or a derivative thereof.

Reaction Scheme:

References

Preliminary Investigation into the Mechanism of Action of 1,3-Dimethyluric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyluric acid, a primary metabolite of the widely used methylxanthine drugs theophylline and caffeine, has been identified as a biologically active compound. While its pharmacological profile is not as extensively characterized as its parent compounds, preliminary evidence suggests it may contribute to their overall effects through several mechanisms. This technical guide provides a consolidated overview of the current understanding of this compound's mechanism of action, focusing on its metabolic origins, putative molecular targets, and observed physiological effects. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents visual representations of key pathways and workflows to support further research and drug development efforts in this area.

Introduction

This compound is a purine derivative formed in the liver through the metabolism of theophylline and caffeine by cytochrome P450 enzymes, primarily CYP1A2 and CYP2E1.[1][2] As a significant metabolite, understanding its intrinsic pharmacological activities is crucial for a comprehensive assessment of the therapeutic and adverse effects of its parent methylxanthines. The structural similarity of this compound to theophylline and caffeine suggests potential interactions with established methylxanthine targets, namely adenosine receptors and phosphodiesterase (PDE) enzymes.[1][3] Furthermore, independent studies have revealed distinct biological activities, including antioxidant and smooth muscle modulating effects.[4] This guide aims to synthesize the existing preliminary data to provide a foundational resource for researchers investigating this compound.

Metabolic Pathway

The primary metabolic pathway leading to the formation of this compound involves the hydroxylation of theophylline. This reaction is catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2E1 in the liver.[2]

Putative Mechanisms of Action

Based on the pharmacological profile of its parent compounds, the primary hypothesized mechanisms of action for this compound are adenosine receptor antagonism and phosphodiesterase inhibition.

Adenosine Receptor Antagonism

Theophylline is a well-established non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[1][3] This antagonism is responsible for many of its physiological effects. It is plausible that this compound retains some affinity for these G protein-coupled receptors. However, to date, specific binding affinity data (Ki values) for this compound at the different adenosine receptor subtypes are not available in the public domain literature.

Phosphodiesterase (PDE) Inhibition

Theophylline also acts as a non-selective inhibitor of phosphodiesterase enzymes, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] This mechanism contributes to its bronchodilatory effects. As with adenosine receptor antagonism, the direct inhibitory activity of this compound on various PDE isoforms has not been quantitatively determined, and IC50 values are not currently available.

Observed Biological Activities

Independent of its potential actions on adenosine receptors and PDEs, this compound has been shown to possess antioxidant and smooth muscle modulating properties.

Antioxidant Activity

This compound has demonstrated the capacity to scavenge free radicals and inhibit lipid peroxidation.[4]

Table 1: Summary of Antioxidant Activity Data for this compound

| Activity | Concentration | Effect | Source |

| Hydroxyl Radical Scavenging | 500 µM | Scavenges hydroxyl radicals in a cell-free assay | [4] |

| Lipid Peroxidation Inhibition | 500 µM | 77% inhibition of t-butyl hydroperoxide-induced lipid peroxidation in isolated human erythrocyte membranes | [4] |

Effects on Smooth Muscle

Studies on isolated rabbit intestinal preparations have shown that this compound can induce both contraction and relaxation of smooth muscle in a region-dependent manner.[4]

Table 2: Effects of this compound on Isolated Rabbit Intestinal Smooth Muscle

| Tissue | Effect |

| Duodenum | Contraction |

| Jejunum | Contraction |

| Ileum | Contraction |

| Ascending Colon | Relaxation |

Experimental Protocols

Detailed experimental protocols for the observed biological activities of this compound are not explicitly published. However, based on standard methodologies, the following workflows can be proposed.

Hydroxyl Radical Scavenging Assay (Fenton Reaction)

This assay is a common method to assess the hydroxyl radical scavenging capacity of a compound.

Protocol Outline:

-

Prepare solutions of 1.5 mM FeSO4, 6 mM hydrogen peroxide, and 20 mM sodium salicylate.

-

Prepare various concentrations of this compound.

-

In a reaction tube, mix the FeSO4, hydrogen peroxide, sodium salicylate, and the test compound solution.

-

Incubate the mixture for 1 hour at 37°C.

-

Measure the absorbance of the hydroxylated salicylate complex at 562 nm.

-

The scavenging activity is calculated as a percentage reduction in absorbance compared to a control without the test compound.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a product of lipid peroxidation.

Protocol Outline:

-

Isolate human erythrocyte membranes.

-

Induce lipid peroxidation with t-butyl hydroperoxide in the presence and absence of this compound.

-

Stop the reaction and add thiobarbituric acid (TBA) reagent.

-

Heat the samples to allow the formation of the MDA-TBA adduct.

-

Measure the absorbance or fluorescence of the resulting colored product.

-

Calculate the percentage inhibition of lipid peroxidation.

Isolated Smooth Muscle Contraction Assay

This ex vivo method assesses the direct effect of a compound on smooth muscle contractility.

Protocol Outline:

-

Humanely euthanize a rabbit and dissect segments of the duodenum, jejunum, ileum, and ascending colon.

-

Mount the tissue segments in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Allow the tissues to equilibrate under a resting tension.

-

Record baseline spontaneous contractile activity.

-

Add cumulative concentrations of this compound to the organ bath.

-

Record changes in the force and frequency of smooth muscle contractions.

Conclusion and Future Directions

The preliminary evidence suggests that this compound is a biologically active metabolite that may contribute to the pharmacological profile of theophylline and caffeine. Its demonstrated antioxidant and smooth muscle modulating effects warrant further investigation. However, a significant knowledge gap remains concerning its activity at the primary targets of methylxanthines: adenosine receptors and phosphodiesterases.

Future research should prioritize the following:

-

Quantitative analysis of adenosine receptor binding: Determination of Ki values for this compound at A1, A2A, A2B, and A3 adenosine receptor subtypes is essential to confirm and quantify its antagonist activity.

-

Quantitative analysis of phosphodiesterase inhibition: Measurement of IC50 values against a panel of PDE isoforms will clarify its selectivity and potency as a PDE inhibitor.

-

In vivo studies: Animal models are needed to understand the contribution of this compound to the overall in vivo effects of theophylline and caffeine, including its potential central nervous system activity, as suggested by convulsive effects upon direct brain administration.[4]

A more complete understanding of the mechanism of action of this compound will provide a clearer picture of the complex pharmacology of methylxanthines and may reveal new therapeutic opportunities for this endogenous compound.

References

The Role of 1,3-Dimethyluric Acid in the Formation of Urinary Calculi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urinary calculi, or kidney stones, are a prevalent and recurrent urological condition with a complex etiology. While the roles of calcium, oxalate, and uric acid are well-established, the contribution of minor stone components is an area of ongoing investigation. This technical guide provides an in-depth examination of the role of 1,3-dimethyluric acid, a metabolite of the widely consumed methylxanthines theophylline and caffeine, in the formation of urinary calculi. This document synthesizes current knowledge on its metabolic origins, its presence within urinary stones, potential mechanisms of action, and relevant experimental protocols for its study. While direct comparative data on urinary this compound levels between stone formers and non-stone formers is limited in the current literature, this guide presents available quantitative data from stone analysis and explores its implications for urolithiasis research and drug development.

Introduction

This compound is a purine compound that originates from the metabolism of methylxanthines, primarily theophylline (a medication used to treat respiratory diseases) and caffeine (a common dietary stimulant)[1]. It is recognized as a constituent of urinary calculi, particularly those composed of uric acid[2][3][4]. The structural similarity of this compound to uric acid suggests a potential for interaction and co-crystallization, a concept supported by the theory of purines forming a "substitutional solid solution" with uric acid as the solvent within stones[2]. Furthermore, the parent compound, theophylline, has been shown to influence urinary calcium excretion, suggesting a potential indirect role for its metabolites in the formation of calcium-containing stones. Understanding the contribution of such minor components is crucial for developing a comprehensive picture of stone pathogenesis and for identifying novel therapeutic targets.

Metabolism of this compound

This compound is not an endogenous product of human purine metabolism but is rather a xenobiotic metabolite. The primary pathway for its formation is the hepatic metabolism of theophylline and, to a lesser extent, caffeine.

Quantitative Data

Table 1: Concentration of Methylated Purines in Uric Acid Stones

| Purine Derivative | Concentration Range (mg/g of stone weight) |

| 1-Methyluric acid | Main methylated purine |

| This compound | Limit of detection to 12 |

| 3-Methyluric acid | Limit of detection to 12 |

| 7-Methyluric acid | Limit of detection to 12 |

| 3-Methylxanthine | Limit of detection to 12 |

| 7-Methylxanthine | Limit of detection to 12 |

| (Data sourced from a study on methylated purines in urinary stones)[2] |

This data indicates that this compound can be a significant component of uric acid stones, with its concentration showing a strong positive correlation with the overall uric acid content of the calculus[2].

Role in Urinary Calculi Formation

The precise role of this compound in the formation of urinary calculi is likely multifactorial, involving both direct incorporation into uric acid stones and potential indirect effects on the urinary environment that may promote the formation of other stone types.

Co-precipitation with Uric Acid

The structural similarity between this compound and uric acid is a key factor in its incorporation into uric acid stones. It is hypothesized that urinary purines, even at concentrations below their saturation point, can co-precipitate with supersaturated uric acid[2][3]. This process is thought to occur through the formation of a "substitutional solid solution," where this compound molecules replace uric acid molecules within the crystal lattice[2].

In vitro studies on the effect of methylxanthines on urate crystallization have shown that this compound has a weaker inhibitory effect on uric acid crystal formation compared to other metabolites like 7-methylxanthine. This suggests that its presence may not hinder, and could potentially contribute to, the growth of uric acid crystals.

Indirect Role via Theophylline-Induced Hypercalciuria

The parent compound of this compound, theophylline, has been demonstrated to increase the urinary excretion of calcium[5]. This effect is significant as hypercalciuria is a major risk factor for the formation of calcium oxalate and calcium phosphate stones, the most common types of urinary calculi. While the direct effect of this compound on urinary calcium has not been elucidated, its presence in urine is a marker of theophylline metabolism, which is associated with this pro-lithogenic urinary environment.

Experimental Protocols

Analysis of this compound in Urinary Calculi

A reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet detection can be employed for the quantitative analysis of purine derivatives, including this compound, in urinary stones[2][3].

Protocol:

-

Sample Preparation:

-

Wash the urinary calculus with deionized water and dry.

-

Grind the stone to a fine powder.

-

Dissolve a known weight of the powdered stone in 0.1 mol/L NaOH.

-

Dilute the extract with 50 mmol/L KH₂PO₄.

-

Filter the solution through a 0.45 µm filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol concentration and pH.

-

Detection: UV detection at a wavelength suitable for purine analysis (e.g., 280 nm).

-

Quantification: Use external standards of this compound and other purine derivatives for calibration and quantification.

-

In Vitro Uric Acid Crystallization Assay

A turbidimetric assay can be used to evaluate the effect of this compound on the kinetics of uric acid crystallization in a synthetic urine medium.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of uric acid.

-

Prepare a synthetic urine solution containing major ionic components.

-

Prepare stock solutions of this compound and other test compounds.

-

-

Crystallization Assay:

-

In a multi-well plate, combine the synthetic urine, uric acid stock solution, and the test compound (this compound) or vehicle control.

-

Induce crystallization by adjusting the pH or adding a seeding crystal.

-

Monitor the change in turbidity (optical density) over time at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

The induction time for crystallization can be determined from the kinetic curves.

-

Conclusion and Future Directions

This compound, a metabolite of theophylline and caffeine, is a confirmed component of uric acid stones. Its incorporation is likely facilitated by its structural similarity to uric acid, allowing for the formation of solid solutions within the crystal structure. While in vitro studies suggest a weak inhibitory effect on uric acid crystallization, its presence is correlated with a high uric acid content in stones. Furthermore, the parent compound, theophylline, induces hypercalciuria, a known risk factor for the more common calcium-containing stones.

Future research should focus on several key areas:

-

Quantitative Urinary Analysis: There is a critical need for studies that directly compare the 24-hour urinary excretion of this compound in a large cohort of urinary stone formers and healthy controls. This would provide crucial data to establish a definitive link between its urinary levels and stone risk.

-

Molecular Modeling: Computational studies could elucidate the specific molecular interactions between this compound and the growing uric acid crystal lattice, providing a deeper understanding of the "solid solution" concept.

-

Cellular Studies: Investigating the effect of this compound on renal epithelial cell injury and crystal adhesion would provide insights into its potential role in the initial stages of stone formation.

-

Clinical Correlation: Studies correlating the dietary intake of methylxanthines and theophylline use with the composition of urinary calculi and urinary metabolic profiles would be highly valuable.

A more comprehensive understanding of the role of this compound and other minor stone components will undoubtedly contribute to the development of more targeted and effective strategies for the prevention and treatment of urolithiasis.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Methylated purines in urinary stones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Effect of theophylline on calcium metabolism and circulating vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Formation and Sources of 1,3-Dimethyluric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous formation and sources of 1,3-dimethyluric acid, a significant metabolite in human physiology. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its metabolic pathways, the enzymes involved, and quantitative data from various studies. It also includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the biochemical processes.

Introduction

This compound (1,3-DMU) is a purine derivative found in human biofluids such as urine and blood.[1][2] While classified as a human endogenous metabolite, its formation is intrinsically linked to the biotransformation of exogenous methylxanthines, primarily the widely consumed dietary alkaloid caffeine and the therapeutic drug theophylline.[1][3][4] Understanding the pathways of 1,3-DMU formation is crucial for clinical pharmacology, particularly in therapeutic drug monitoring of theophylline, and for nutritional science in assessing caffeine intake.[5][6]

Endogenous Formation from Exogenous Precursors

The term "endogenous formation" in the context of this compound refers to its synthesis within the human body. However, the foundational precursors for this synthesis are of exogenous origin. The primary sources leading to the formation of this compound are the methylxanthines caffeine and theophylline.

Metabolism of Theophylline:

Theophylline, a dimethylxanthine used in the treatment of respiratory diseases, is extensively metabolized in the liver, with approximately 90% of a dose being converted to various metabolites.[7] The principal metabolic pathway, accounting for 60-80% of theophylline metabolism, is the 8-hydroxylation to form this compound.[7] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP1A2, with a minor contribution from CYP2E1.[4][7][8]

Metabolism of Caffeine:

Caffeine (1,3,7-trimethylxanthine) undergoes a more complex metabolic process, also predominantly mediated by CYP1A2. The initial step involves the demethylation of caffeine to one of three dimethylxanthines: paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), or theophylline (1,3-dimethylxanthine). Theophylline, as a direct metabolite of caffeine, is then further metabolized to this compound as described above.[1]

Quantitative Data on this compound Formation

The following tables summarize key quantitative data related to the formation of this compound from its precursors.

Table 1: Theophylline Metabolism to this compound

| Parameter | Value | Reference |

| Percentage of Theophylline converted to 1,3-DMU | 60-80% | [7] |

| Unchanged Theophylline excreted in urine | 7-12% | [9] |

| 1,3-DMU recovered in urine (% of theophylline dose) | 38-51% | [9] |

Table 2: Enzyme Kinetics of Theophylline Metabolism in Human Liver Microsomes

| Metabolite | Enzyme Affinity | Km (mM) | Vmax (pmol/mg⁻¹/min⁻¹) | Reference |

| This compound | High-affinity | 0.31 +/- 0.14 | 43.3 +/- 9.3 | |

| 1-Methylxanthine | High-affinity | 0.29 +/- 0.21 | 5.92 +/- 3.74 | |

| 3-Methylxanthine | High-affinity | 0.28 +/- 0.08 | 3.32 +/- 2.19 |

Table 3: Effect of Uranyl Nitrate-Induced Renal Failure on Theophylline Pharmacokinetics in Rats

| Parameter | Control Rats | Rats with Renal Failure | Reference |

| AUC(0-6 h) of this compound (µg·min/mL) | 44.4 | 456 | [10] |

| AUC(0-6 h, 1,3-DMU)/AUC(0-∞, theophylline) ratio | 2.02% | 29.4% | [10] |

| In-vitro intrinsic 1,3-DMU formation clearance (10⁻⁶ mL/min⁻¹) | 529 | 734 | [10] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the analysis of this compound and its precursors.

Protocol 1: Determination of Theophylline and its Metabolites in Urine by High-Performance Liquid Chromatography (HPLC)

This method is adapted from protocols described for the analysis of theophylline and its metabolites in biological fluids.

-

Sample Preparation:

-

Collect urine samples over a specified period following the administration of theophylline.

-

To a 1 mL aliquot of urine, add an internal standard (e.g., β-hydroxyethyltheophylline).

-

Adjust the pH to 7.0 with a suitable buffer (e.g., phosphate buffer).

-

Perform a liquid-liquid extraction with 5 mL of a chloroform:isopropanol (95:5, v/v) mixture by vortexing for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM, pH 4.5) and acetonitrile (e.g., 90:10, v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of theophylline, this compound, and other metabolites of known concentrations.

-

Calculate the peak area ratios of the analytes to the internal standard.

-

Determine the concentration of each metabolite in the urine samples by interpolating from the calibration curve.

-

Protocol 2: In Vitro Metabolism of Theophylline using Human Liver Microsomes

This protocol is based on studies investigating the enzymatic kinetics of theophylline metabolism.

-

Incubation Mixture:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Human liver microsomes (e.g., 0.25 mg/mL).

-

Theophylline at various concentrations (e.g., ranging from 10 µM to 2 mM to determine Km and Vmax).

-

NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Magnesium chloride (e.g., 5 mM).

-

Phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume of 200 µL.

-

-

-

Reaction:

-

Pre-incubate the mixture (without the NADPH-generating system) at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 100 µL of ice-cold acetonitrile.

-

-

Sample Analysis:

-

Centrifuge the terminated reaction mixture at 14,000 rpm for 10 minutes to pellet the protein.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the formation of this compound and other metabolites using an appropriate HPLC or LC-MS/MS method as described in Protocol 1, with necessary modifications for higher sensitivity if required.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation (e.g., in pmol/min/mg of microsomal protein).

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

-

Visualizations of Metabolic Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Caption: Metabolic pathway of theophylline to this compound.

Caption: Overview of caffeine metabolism leading to this compound.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Showing Compound this compound (FDB022712) - FooDB [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Age-Associated Theophylline Metabolic Activity Corresponds to the Ratio of this compound to Theophylline in Mice [jstage.jst.go.jp]

- 6. Biomarkers of intake for coffee, tea, and sweetened beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Theophylline metabolism in human liver microsomes: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metabolism-of-theophylline-1-3-dimethylxanthine-in-man - Ask this paper | Bohrium [bohrium.com]

- 10. Effects of acute renal failure induced by uranyl nitrate on the pharmacokinetics of intravenous theophylline in rats: the role of CYP2E1 induction in this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC and UPLC methods for 1,3-Dimethyluric acid analysis

An in-depth analysis of 1,3-Dimethyluric acid, a primary metabolite of theophylline, is crucial for therapeutic drug monitoring and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for the accurate quantification of this compound in various biological matrices. This document provides detailed application notes and protocols for both HPLC and UPLC methods, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for HPLC and UPLC methods for the analysis of this compound, allowing for easy comparison of the analytical conditions.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 |

| Analytical Column | Newcrom R1 | C8 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | Not Specified |

| Flow Rate | Not Specified | Not Specified |

| Injection Volume | Not Specified | 100 µL |

| Detection | UV-Vis | UV-Vis |

| Temperature | Not Specified | 45 °C |

| Internal Standard | Not Specified | β-hydroxyethyltheophylline (BHET) |

Table 2: UPLC Method Parameters for this compound Analysis

| Parameter | Method 1 |

| Analytical Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 3 µL |

| Column Temperature | 45°C |

| Gradient | 0-0.3 min: 50% B2.0 min: 95% B2.3-3.0 min: 100% B4.0 min: 50% B |

| Detection | MS/MS |

Experimental Protocols

HPLC Protocol for this compound Analysis

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (or Formic acid for MS compatibility)

-

Ultrapure water

-

Biological matrix (e.g., serum, plasma, urine)

-

Internal Standard (e.g., β-hydroxyethyltheophylline)

2. Standard Solution Preparation

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of mobile phase.

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

-

Prepare an internal standard stock solution (e.g., 100 µg/mL).

3. Sample Preparation (from Serum)

-

To 100 µL of serum sample, add 40 µL of the internal standard solution.

-

Vortex the mixture.

-

Add 60 µL of 20% trichloroacetic acid to precipitate proteins.[1]

-

Vortex again and then centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for injection.

4. Chromatographic Conditions

-

Column: Newcrom R1 or equivalent C18 column.[2]

-

Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For MS detection, replace phosphoric acid with formic acid.[2][3]

-

Flow Rate: Typically 1.0 mL/min for standard HPLC.

-

Injection Volume: 20-100 µL.

-

Detection: UV detector at an appropriate wavelength (e.g., 270-280 nm).

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

UPLC Protocol for this compound Analysis

This protocol provides a more rapid and sensitive UPLC-MS/MS method.

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma)

-

Internal Standard (e.g., a stable isotope-labeled this compound)

2. Standard Solution Preparation

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Prepare working standard solutions by serial dilution in methanol to cover the desired concentration range (e.g., 10-1000 ng/mL).

-

Prepare an internal standard stock solution in methanol.

3. Sample Preparation (from Plasma)

-

To 50 µL of plasma, add 50 µL of the internal standard working solution.

-

Add 200 µL of acetonitrile to precipitate proteins.[4]

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed to pellet the proteins.

-

Transfer the supernatant to a new vial for injection.

4. UPLC-MS/MS Conditions

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[4]

-

Mobile Phase A: Water with 0.1% Formic Acid.[4]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]

-

Flow Rate: 0.3 mL/min.[4]

-

Injection Volume: 3 µL.[4]

-

Column Temperature: 45°C.[4]

-

Gradient:

-

0-0.3 min: 50% B

-

2.0 min: 95% B

-

2.3-3.0 min: 100% B

-

4.0 min: 50% B

-

-

Mass Spectrometry: Use a tandem mass spectrometer with electrospray ionization (ESI) in positive mode.[4] Monitor specific parent and daughter ion transitions for this compound and the internal standard.

5. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Quantify this compound in the samples using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between HPLC and UPLC.

Caption: Experimental workflow for this compound analysis.

Caption: Comparison of HPLC and UPLC characteristics.

References

Application Notes and Protocols for the Identification of 1,3-Dimethyluric Acid by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyluric acid is a metabolite of caffeine and theophylline, making its accurate identification and quantification crucial in pharmacological and toxicological studies.[1][2] Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), offers highly sensitive and specific methods for the analysis of this compound in biological matrices. These application notes provide detailed protocols for the identification and quantification of this compound using LC-MS/MS and GC-MS.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a powerful technique for the quantification of this compound in complex biological samples such as urine and plasma. The method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the LC-MS/MS analysis of this compound.

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 197.0674 | MassBank Record: MSBNK-RIKEN-PR100413 |

| Product Ions (m/z) | 140.0470, 169.0726, 112.0520, 142.0621 | MassBank Record: MSBNK-RIKEN-PR100413 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | MassBank Record: MSBNK-RIKEN-PR100413 |

Note: Limit of Detection (LOD) and Limit of Quantification (LOQ) are method-dependent and should be determined during validation.

Experimental Workflow: LC-MS/MS Analysis

Protocol 1: Analysis of this compound in Human Urine by LC-MS/MS

This protocol is designed for the quantitative analysis of this compound in human urine samples.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of urine in a 1.5 mL centrifuge tube, add 5 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

-

Vortex mix the sample.

-

Add 500 µL of ethyl acetate for extraction.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (organic layer) to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45°C.

-

Reconstitute the dried residue in 50 µL of 60% methanol in water.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: UPLC system

-

Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-